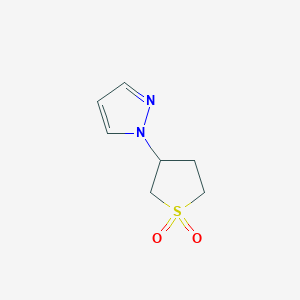

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Description

3-(1H-Pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thiolane (tetrahydrothiophene) ring substituted with a pyrazole moiety at the 3-position and two sulfonyl oxygen atoms. This compound is structurally analogous to other thiolane-1,1-dione derivatives but distinguished by its pyrazole substitution pattern. Its applications span medicinal chemistry, materials science, and agrochemical research due to its modular synthetic accessibility and tunable electronic properties .

Propriétés

IUPAC Name |

3-pyrazol-1-ylthiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c10-12(11)5-2-7(6-12)9-4-1-3-8-9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIFVPYNENWRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with thiolane-1,1-dione precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives .

Applications De Recherche Scientifique

3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Mécanisme D'action

The mechanism of action of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfone group may also play a role in the compound’s biological effects by influencing its reactivity and binding properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiolane-1,1-dione Core

The following table compares 3-(1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione with derivatives featuring modifications at the pyrazole or thiolane ring:

Physicochemical and Electronic Properties

- Polarity: The sulfone group in all derivatives increases polarity compared to non-sulfonated analogs, enhancing water solubility and hydrogen-bonding capacity. For example, 3-(1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (XLogP3 = -0.8) is more hydrophilic than its brominated analog (XLogP3 = 1.2) .

- Thermal Stability: Pyrazole-substituted derivatives exhibit higher melting points (>200°C) compared to non-aromatic analogs due to rigid aromatic stacking .

- Reactivity : Bromo-substituted derivatives (e.g., 3-(4-bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione) undergo cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the pyrazole ring .

Key Research Findings

- Crystallographic Data : Pyrazole-thiolane derivatives often form planar structures stabilized by intramolecular hydrogen bonds (e.g., C–H⋯N interactions) and π-π stacking (3.68 Å distance in pyridazine analogs) .

- Structure-Activity Relationships (SAR): Bromo substitution enhances halogen bonding with protein targets (e.g., kinases), improving binding affinity . Amino groups on pyrazole increase solubility but may reduce metabolic stability .

Notes

Activité Biologique

3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione is a compound that has garnered interest for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to compile and analyze the available data on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione can be represented by its molecular formula . The compound features a thiolane ring and a pyrazole moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione have been explored in various studies. Notably, compounds with similar structural features have demonstrated a range of activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, related pyrazole compounds have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division .

- Antimicrobial Effects : Pyrazole derivatives often exhibit antimicrobial properties against various pathogens. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anti-inflammatory Properties : Some pyrazole derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione:

- Study on Antitumor Activity : A series of 1,3-diarylpyrazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some compounds exhibited low micromolar potencies against specific cancer types while showing minimal toxicity to normal cells .

- Antimicrobial Evaluation : Research has indicated that certain pyrazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi. These findings suggest that modifications to the pyrazole framework can enhance antimicrobial efficacy .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that some pyrazole compounds act as antagonists of Toll-like receptor 9 (TLR9), which plays a role in innate immune responses. This suggests potential applications in modulating immune responses in autoimmune diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.